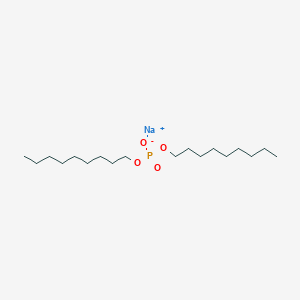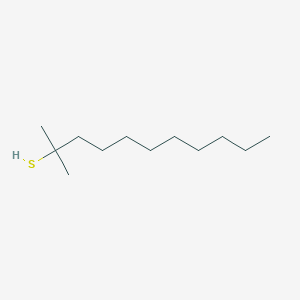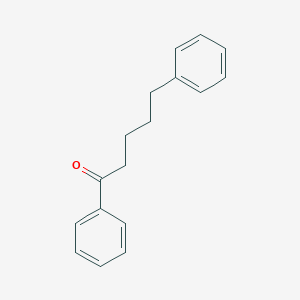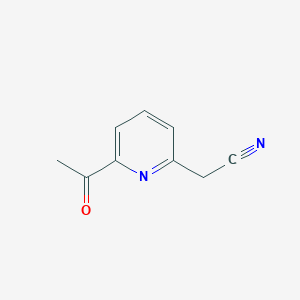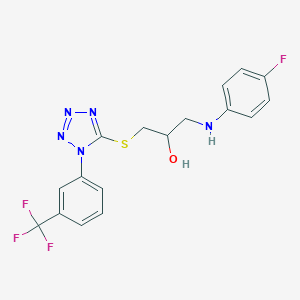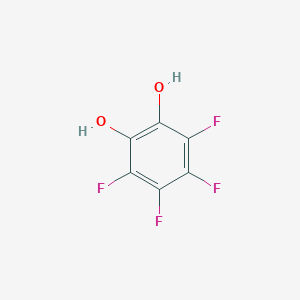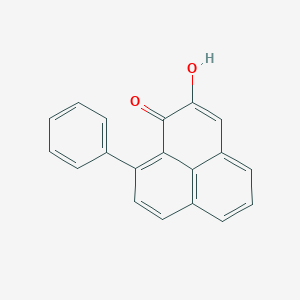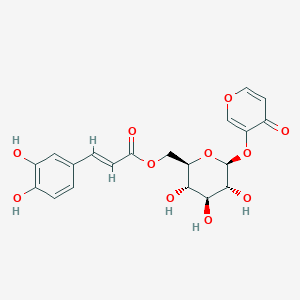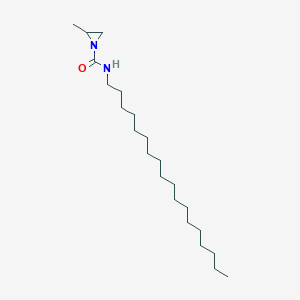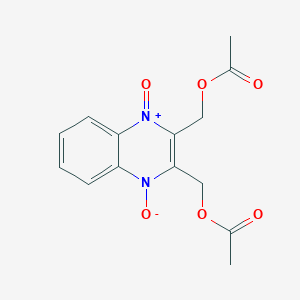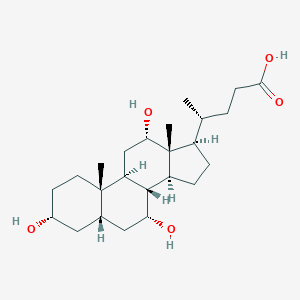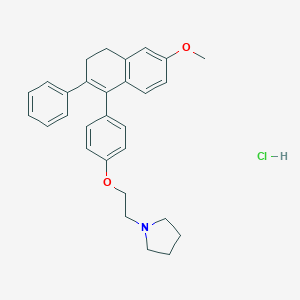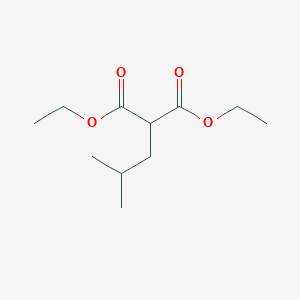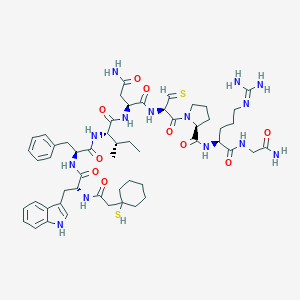
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) is a synthetic form of oxytocin, a hormone that is naturally produced in the human body. Oxytocin is known for its role in social bonding, maternal behavior, and reproductive functions. The synthetic form of oxytocin has been used in scientific research to study its effects on the body and brain.
Mecanismo De Acción
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) acts on the oxytocin receptor, a G protein-coupled receptor that is found in the brain and other tissues. The binding of oxytocin to the receptor activates a signaling pathway that leads to the release of various neurotransmitters and hormones, including dopamine, serotonin, and endorphins. This activation of the oxytocin receptor has been linked to the regulation of social behavior, stress response, and reproductive functions.
Efectos Bioquímicos Y Fisiológicos
The effects of oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) on the body and brain are complex and varied. The hormone has been found to have both direct and indirect effects on the regulation of social behavior, stress response, and reproductive functions. Some of the biochemical and physiological effects of oxytocin include:
- Increased trust and empathy
- Reduced anxiety and stress
- Enhanced social bonding and attachment
- Increased maternal behavior and lactation
- Regulation of uterine contractions during childbirth
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) in lab experiments has several advantages and limitations. One advantage is that the synthetic form of oxytocin allows for precise control over the dosage and timing of administration. This makes it easier to study the effects of the hormone on the body and brain. However, one limitation is that the synthetic form of oxytocin may not fully replicate the effects of the natural hormone. This can make it difficult to draw definitive conclusions from lab experiments.
Direcciones Futuras
There are several future directions for research on oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8). Some of these include:
- Further exploration of the therapeutic potential of oxytocin in the treatment of psychiatric disorders such as autism, anxiety, and depression.
- Investigation of the role of oxytocin in the regulation of social behavior in non-human animals.
- Development of new forms of oxytocin that have improved pharmacokinetic properties and increased selectivity for the oxytocin receptor.
- Exploration of the potential use of oxytocin as a tool for enhancing social bonding and attachment in human relationships.
Conclusion
In conclusion, oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) is a synthetic form of oxytocin that has been used in scientific research to study its effects on the body and brain. The hormone has been found to play a role in social behavior, trust, and empathy, and has potential therapeutic uses in the treatment of psychiatric disorders. While there are advantages and limitations to the use of oxytocin in lab experiments, there are several future directions for research on this hormone that hold promise for advancing our understanding of its effects on the body and brain.
Métodos De Síntesis
The synthesis of oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) involves the use of solid-phase peptide synthesis. This method involves the step-by-step addition of amino acids to a resin-bound peptide chain. The process is carried out in a series of reactions that involve the activation of the carboxyl group of the incoming amino acid and the nucleophilic attack of the amino group of the growing peptide chain.
Aplicaciones Científicas De Investigación
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) has been used in scientific research to study its effects on the body and brain. The hormone has been found to play a role in social behavior, trust, and empathy. It has also been studied for its potential therapeutic uses in the treatment of psychiatric disorders such as autism, anxiety, and depression.
Propiedades
Número CAS |
130155-44-1 |
|---|---|
Nombre del producto |
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8)- |
Fórmula molecular |
C54H76N14O10S2 |
Peso molecular |
1145.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C54H76N14O10S2/c1-3-31(2)45(51(77)65-39(26-42(55)69)48(74)66-40(30-79)52(78)68-23-13-19-41(68)50(76)63-36(18-12-22-59-53(57)58)46(72)61-29-43(56)70)67-49(75)37(24-32-14-6-4-7-15-32)64-47(73)38(25-33-28-60-35-17-9-8-16-34(33)35)62-44(71)27-54(80)20-10-5-11-21-54/h4,6-9,14-17,28,30-31,36-41,45,60,80H,3,5,10-13,18-27,29H2,1-2H3,(H2,55,69)(H2,56,70)(H,61,72)(H,62,71)(H,63,76)(H,64,73)(H,65,77)(H,66,74)(H,67,75)(H4,57,58,59)/t31-,36-,37-,38+,39-,40-,41-,45-/m0/s1 |
Clave InChI |
IBCDIRAZXBDEHP-PTIVSIIRSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |
Otros números CAS |
130155-44-1 |
Secuencia |
XWFINXPRG |
Sinónimos |
eta-mercapto-beta,beta-cyclopentamethylenepropionic acid-2-tryptophyl-3-phenylalanyl-4-isoleucyl-8-arginine-oxytocin MTPIA-oxytocin oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-Trp(2)-Phe(3)-Ile(4)-Arg(8)- oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-tryptophyl(2)-phenylalanyl(3)-isoleucyl(4)-arginine(8)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



